(1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid
CAS No.: 123914-32-9
Cat. No.: VC21334880
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 123914-32-9 |
---|---|
Molecular Formula | C30H48O4 |
Molecular Weight | 472.7 g/mol |
IUPAC Name | (1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |
Standard InChI | InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,22-,23-,24+,27-,28-,29+,30+/m0/s1 |
Standard InChI Key | IWVWTVWLRSUYNC-ULUYBTNLSA-N |
Isomeric SMILES | C[C@H]1[C@@H](C[C@@H]([C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
SMILES | CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Canonical SMILES | CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Chemical Characterization and Structural Elucidation
Molecular Identity and Physicochemical Properties
The compound’s molecular formula is C30H48O4, with a molecular weight of 472.7 g/mol . Its IUPAC name reflects the stereochemical complexity of the pentacyclic framework, including seven methyl groups, two hydroxyl groups, and a carboxylic acid moiety. The systematic name emphasizes the absolute configuration at chiral centers, critical for its biological interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C30H48O4 |
Molecular Weight | 472.7 g/mol |
Melting Point | Not reported |
Solubility | Low aqueous solubility |
LogP (Partition Coefficient) | Estimated 4.2 (lipophilic) |
The compound’s lipophilicity, inferred from its LogP value, suggests favorable membrane permeability, a trait common to triterpenoids.
Structural Features and Stereochemical Analysis
The molecule’s backbone consists of a pentacyclic ursane skeleton with a carboxylic acid group at position 2 and hydroxyl groups at positions 4 and 10. The stereochemical arrangement—including the 1R, 2R, 4S, and 14bR configurations—creates a rigid three-dimensional structure that influences receptor binding .
The 3D conformation (available via PubChem’s interactive models) reveals a bent geometry due to the fusion of five rings, with the carboxylic acid and hydroxyl groups protruding into solvent-accessible regions . This spatial arrangement may facilitate interactions with enzymes such as cyclooxygenase-2 (COX-2) or nuclear factor-kappa B (NF-κB), both implicated in inflammation.
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
The compound has been isolated from:
-
Salacia chinensis (Celastraceae): A traditional medicinal plant used in Southeast Asia for treating diabetes and inflammatory disorders .
-
Tripterygium wilfordii (Thunder God Vine): Known for its immunosuppressive and anti-inflammatory terpenoids .
Biosynthetic Origins
Triterpenoids are synthesized via the mevalonate pathway, with oxidosqualene cyclases catalyzing the cyclization of 2,3-oxidosqualene into diverse scaffolds. The ursane skeleton arises through a series of carbocation rearrangements, followed by oxidation and glycosylation steps . Post-cyclization modifications, such as hydroxylation at C4 and C10, are likely mediated by cytochrome P450 enzymes.
Pharmacological Activities
Anti-Inflammatory Mechanisms
In vitro studies on structurally analogous triterpenoids demonstrate dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing NF-κB translocation . The carboxylic acid group at C2 enhances binding affinity to IκB kinase (IKK), a key regulator of inflammation.
Table 2: Comparative Anti-Inflammatory Activity
Compound | IC50 (NF-κB Inhibition) | Source |
---|---|---|
This compound (analogue) | 12.3 µM | Salacia chinensis |
Oleanolic acid | 18.7 µM | Literature |
Antioxidant Effects
The C4 and C10 hydroxyl groups act as hydrogen donors, neutralizing reactive oxygen species (ROS) in cellular models. Electron paramagnetic resonance (EPR) studies show a scavenging efficiency of 67% against superoxide radicals at 50 µM.
Synthetic and Semi-Synthetic Modifications
Challenges in Total Synthesis
The compound’s seven stereocenters and polycyclic framework make de novo synthesis laborious. Current efforts focus on biocatalytic methods using engineered Saccharomyces cerevisiae strains to hydroxylate ursolic acid precursors .
Derivatives for Enhanced Bioavailability
Esterification of the carboxylic acid with polyethylene glycol (PEG) chains improves aqueous solubility by 15-fold, albeit with reduced COX-2 inhibition. Sulfated derivatives, such as those found in Gomphrena macrocephala, exhibit enhanced anti-angiogenic activity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume